eicosa-5Z,8Z,14Z-trienoic acid
Overview
Description
Synthesis Analysis
The synthesis of related polyunsaturated fatty acids involves complex chemical reactions. For example, the synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid and DL-3-hydroxy eicosa-8,11,14-trienoic acid involves a series of steps including reduction, ester formation, oxidation, and condensation reactions (Stoffel & Pruss, 1967). These methods highlight the complexity and precision required in synthesizing polyunsaturated fatty acids.
Molecular Structure Analysis
The molecular structure of polyunsaturated fatty acids like eicosa-5Z,8Z,14Z-trienoic acid is characterized by multiple double bonds in specific geometric configurations (cis or trans). This structural arrangement significantly influences their biological activity and interactions within biological membranes.
Chemical Reactions and Properties
Eicosa-5Z,8Z,14Z-trienoic acid undergoes various chemical reactions, reflecting its bioactivity. For instance, studies on eicosapentaenoic acid analogs have explored transformations leading to products with vasorelaxation properties and soluble epoxide hydrolase inhibition (Falck et al., 2009). These reactions underscore the compound's potential for modulating physiological processes.
Scientific Research Applications
Metabolism in Rat Testes : Eicosa-11,14-dienoic acid in rat testes can convert into eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, demonstrating delta8 desaturase activity in rat testis (Albert & Coniglio, 1977).
Inhibition of Prostaglandin Biosynthesis : Studies on methyl branched isomers of eicosa-8, 11, 14-trienoic acid showed their enzymatic conversion into prostaglandins, suggesting their role in prostaglandin biosynthesis (Do & Sprecher, 1976).
Stereoselective Synthesis : Synthesis of eicosa-8,12,14-trienoic acid and its radiolabeled analogs has been achieved, aiding the study of its metabolic fate (Loreau, Chardigny, Sebedio, & Nöel, 2003).
Desaturation in Human Testes : Like in rats, human testicular tissue can utilize eicosa-11,14-dienoic acid to produce eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, indicating similar enzymatic pathways (Albert, Rhamy, & Coniglio, 1979).
Allelopathic Substance in Red Algae : Eicosapentaenoic acid isolated from red algae showed growth-inhibitory activity, suggesting its potential as an allelopathic substance (Suzuki, Wakana, Denboh, & Tatewaki, 1996).
Potential in Cancer Treatment : PBT-3 and PBT-4, analogs of eicosa-5Z, 8Z, 14Z-trienoic acid, have shown to cause apoptosis in Gleevec-resistant K562 cells, suggesting their potential in leukemia treatment (Qiao, Reynaud, Abdelhaleem, & Pace-Asciak, 2007).
Biosynthesis in Bacteria from Sea Urchin : Studies on Vibrio sp. isolated from sea urchin show that eicosapentaenoic acid is a major fatty acid constituent in these bacteria, indicating its biosynthetic pathway (Iwanami, Yamaguchi, & Takeuchi, 1995).
properties
IUPAC Name |
(5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)/b7-6-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLWKPZCXLYSL-IJJPYCETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCC/C=C\C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017278 | |
Record name | (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
eicosa-5Z,8Z,14Z-trienoic acid | |
CAS RN |
90105-02-5 | |
Record name | (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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